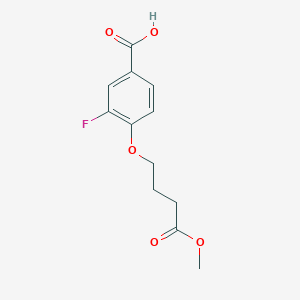
3-Fluoro-4-(4-methoxy-4-oxobutoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(4-methoxy-4-oxobutoxy)benzoic acid is an organic compound that belongs to the class of fluorinated benzoic acids. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a butoxy group attached to the benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-methoxy-4-oxobutoxy)benzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with 3-Fluoro-4-methoxybenzoic acid.
Esterification: The carboxylic acid group of 3-Fluoro-4-methoxybenzoic acid is esterified using methanol and an acid catalyst to form the corresponding methyl ester.
Butoxy Group Introduction: The methyl ester is then reacted with 4-hydroxybutanoic acid in the presence of a base to introduce the butoxy group.
Hydrolysis: The final step involves hydrolysis of the ester to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors for esterification and subsequent reactions.
Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-(4-methoxy-4-oxobutoxy)benzoic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom enables nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can undergo esterification to form esters.
Hydrolysis: The ester groups can be hydrolyzed back to carboxylic acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Esterification: Reagents include alcohols and acid catalysts like sulfuric acid.
Hydrolysis: Conditions involve aqueous acids or bases to facilitate the hydrolysis of esters.
Major Products
Substituted Benzoic Acids: Products from nucleophilic aromatic substitution.
Esters: Products from esterification reactions.
Carboxylic Acids: Products from hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(4-methoxy-4-oxobutoxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of diseases like Alzheimer’s.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(4-methoxy-4-oxobutoxy)benzoic acid involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways: It may modulate biochemical pathways, leading to therapeutic or biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-methoxybenzoic acid: A precursor in the synthesis of 3-Fluoro-4-(4-methoxy-4-oxobutoxy)benzoic acid.
4-Fluoro-3-methoxybenzoic acid: Another fluorinated benzoic acid with similar properties.
Methyl 3-fluoro-4-methoxybenzoate: An ester derivative with comparable reactivity.
Uniqueness
This compound is unique due to the presence of both fluorine and butoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
832087-86-2 |
|---|---|
Molekularformel |
C12H13FO5 |
Molekulargewicht |
256.23 g/mol |
IUPAC-Name |
3-fluoro-4-(4-methoxy-4-oxobutoxy)benzoic acid |
InChI |
InChI=1S/C12H13FO5/c1-17-11(14)3-2-6-18-10-5-4-8(12(15)16)7-9(10)13/h4-5,7H,2-3,6H2,1H3,(H,15,16) |
InChI-Schlüssel |
QOVPVBXNLLYSNL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCOC1=C(C=C(C=C1)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene](/img/structure/B14217497.png)
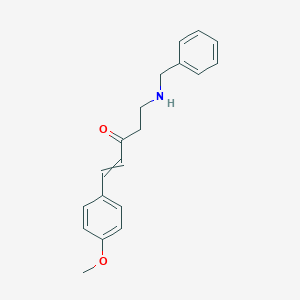

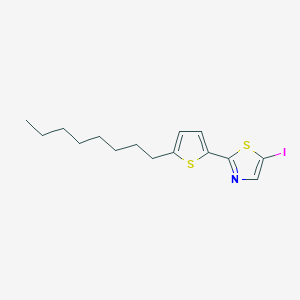
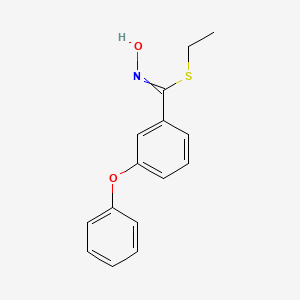
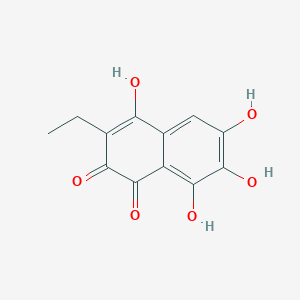
![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14217545.png)
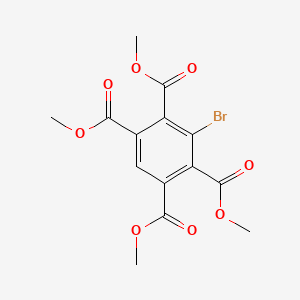
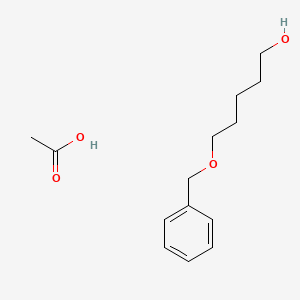
![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![N-[(1S)-2-Cyclohexyl-1-(pyridin-2-yl)ethyl]-6-methyl-1,3-benzoxazol-2-amine](/img/structure/B14217586.png)
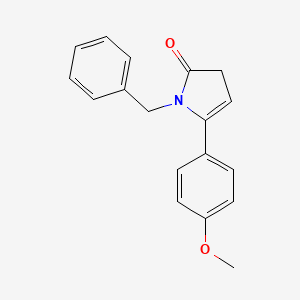
![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)
![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)
